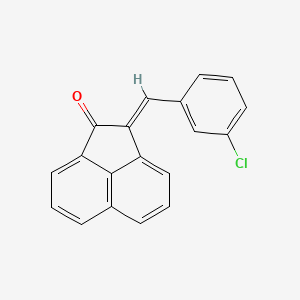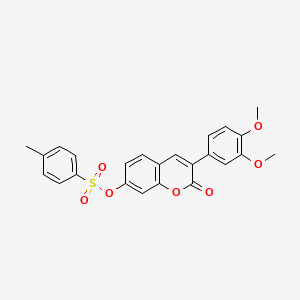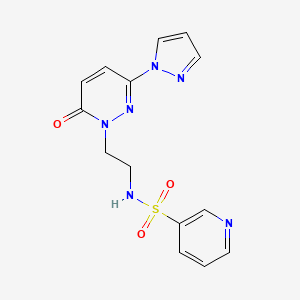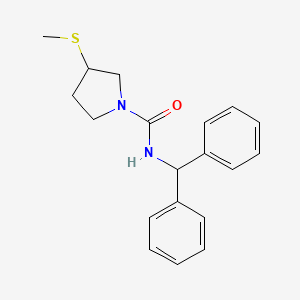![molecular formula C14H15N3O3S B3002279 1-cyclopropanecarbonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851802-07-8](/img/structure/B3002279.png)
1-cyclopropanecarbonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopropanecarbonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is characterized by the presence of a cyclopropanecarbonyl group, a 4-nitrophenylmethylsulfanyl group, and a dihydroimidazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 1-cyclopropanecarbonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves several steps. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst . These methods provide efficient routes for the synthesis of highly substituted imidazole derivatives.
Analyse Chemischer Reaktionen
1-cyclopropanecarbonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nickel catalysts, erbium triflate, and various aryl halides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cyclization of amido-nitriles can lead to the formation of disubstituted imidazoles .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antiviral properties . In medicine, derivatives of imidazole are known for their therapeutic potential, including antibacterial, anti-inflammatory, and antitumor activities . In industry, imidazole derivatives are used in the production of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 1-cyclopropanecarbonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, leading to the inhibition or activation of specific biological processes . The presence of the cyclopropanecarbonyl and 4-nitrophenylmethylsulfanyl groups can enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
1-cyclopropanecarbonyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can be compared with other imidazole derivatives, such as clemizole, etonitazene, and omeprazole . These compounds share the imidazole core structure but differ in their substituents and biological activities. For example, clemizole is an antihistaminic agent, while etonitazene is an analgesic . The unique combination of the cyclopropanecarbonyl and 4-nitrophenylmethylsulfanyl groups in this compound gives it distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
cyclopropyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-13(11-3-4-11)16-8-7-15-14(16)21-9-10-1-5-12(6-2-10)17(19)20/h1-2,5-6,11H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPIVVFYPKZQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B3002202.png)
![4-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzonitrile](/img/structure/B3002203.png)

![Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride](/img/new.no-structure.jpg)
![5-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]furan-2-carboxamide](/img/structure/B3002206.png)
methanone](/img/structure/B3002207.png)
![4-Bromo-[1,2,3]triazolo[1,5-A]pyridine](/img/structure/B3002208.png)





![methyl 4-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3002219.png)
